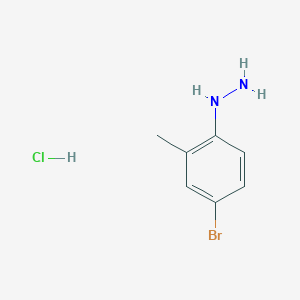
(4-Bromo-2-methylphenyl)hydrazine hydrochloride
Cat. No. B2827227
Key on ui cas rn:
56056-25-8; 858209-27-5
M. Wt: 237.53
InChI Key: DXQUZPNVVNHBRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08575186B2
Procedure details


To a solution of 4-bromo-2-methylaniline (2.50 g, 13.44 mmol) in concentrated HCl (5.4 mL) at 0° C. was added a cold solution of sodium nitrite (1.02 g, 14.78 mmol) in water (5.1 mL). Stirring was continued at 0° C. for 45 min then the mixture was filtered. To the filtrate at 0° C. was added a solution of tin(II) chloride in concentrated HCl (9.5 mL). The reaction mixture was allowed to warm to ambient temperature and stirred overnight. The reaction mixture was made basic at 0° C. with 40% NaOH solution and extracted three times with diethyl ether. The combined organic extracts was washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The resulting solid was treated with 1.25 M HCl in methanol (30 mL), stirred for 10 min at 0° C. then concentrated in vacuo to give a pale yellow solid. The solid was triturated with diethyl ether and dried in vacuo to give (4-bromo-2-methylphenyl)hydrazine hydrochloride (2.26 g, 71%) as an off-white solid: 1H NMR (DMSO-d6, 300 MHz): δ 10.27 (br s, 3H), 7.97 (br s, 1H), 7.35 (m, 2H), 6.89 (d, J=8.2 Hz, 1H), 2.18 (s, 3H).

Name
sodium nitrite
Quantity
1.02 g
Type
reactant
Reaction Step One



Yield
71%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([CH3:9])[CH:3]=1.[N:10]([O-])=O.[Na+].[ClH:14]>O>[ClH:14].[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][NH2:10])=[C:4]([CH3:9])[CH:3]=1 |f:1.2,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(N)C=C1)C
|
|
Name
|
sodium nitrite
|
|
Quantity
|
1.02 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
5.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
5.1 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the filtrate at 0° C. was added a solution of tin(II) chloride in concentrated HCl (9.5 mL)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was made basic at 0° C. with 40% NaOH solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting solid was treated with 1.25 M HCl in methanol (30 mL)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 10 min at 0° C.
|
|
Duration
|
10 min
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
then concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a pale yellow solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was triturated with diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.BrC1=CC(=C(C=C1)NN)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.26 g | |
| YIELD: PERCENTYIELD | 71% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
